molecular formula C19H30N2O2 B6032194 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

カタログ番号 B6032194
分子量: 318.5 g/mol
InChIキー: JSUPOKLFINQOIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2002 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

作用機序

2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and dysfunction in this system has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, this compound modulates dopamine neurotransmission in the mesolimbic system, which can lead to improvements in motor function and reductions in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the release of dopamine in the nucleus accumbens, a key component of the mesolimbic system, and to reduce the expression of immediate-early genes in the striatum, another component of the mesolimbic system. In addition, it has been shown to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in the substantia nigra, a brain region involved in motor function.

実験室実験の利点と制限

One advantage of 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine neurotransmission in the mesolimbic system. However, one limitation is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses to achieve therapeutic effects.

将来の方向性

For research on 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol include investigating its potential therapeutic applications in other neurological disorders, such as depression and anxiety, and exploring its mechanisms of action in more detail. In addition, there is a need for the development of more potent and selective dopamine D3 receptor antagonists for use in clinical trials. Overall, this compound represents a promising candidate for the development of novel treatments for neurological disorders.

合成法

2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is synthesized from 1-(4-methoxybenzyl)piperazine, cyclopentyl bromide, and 2-chloroethanol. The reaction involves the substitution of the bromine atom in cyclopentyl bromide with the piperazine ring, followed by the addition of 2-chloroethanol to the resulting intermediate. The final product is obtained after purification by column chromatography.

科学的研究の応用

2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, drug addiction, and schizophrenia. It has been shown to improve motor function and reduce drug-seeking behavior in animal models of Parkinson's disease and drug addiction, respectively. In addition, it has been found to attenuate the behavioral and neurochemical effects of psychostimulants, such as cocaine and amphetamine, in animal models of drug addiction.

特性

IUPAC Name

2-[1-cyclopentyl-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-23-19-8-6-16(7-9-19)14-20-11-12-21(17-4-2-3-5-17)18(15-20)10-13-22/h6-9,17-18,22H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUPOKLFINQOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。